Methyl (3R)-3-(Benzylamino)butanoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-(Benzylamino)butanoate hydrochloride typically involves the reaction of (3R)-3-(Benzylamino)butanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-(Benzylamino)butanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3R)-3-(Benzylamino)butanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3R)-3-(Benzylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzylamino moiety, which then exerts its effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-(Amino)butanoate hydrochloride
- Ethyl (3R)-3-(Benzylamino)butanoate hydrochloride
- Methyl (3R)-3-(Benzylamino)propanoate hydrochloride
Uniqueness
Methyl (3R)-3-(Benzylamino)butanoate hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzylamino group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H18ClNO2 |
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Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl 3-(benzylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10(8-12(14)15-2)13-9-11-6-4-3-5-7-11;/h3-7,10,13H,8-9H2,1-2H3;1H |
InChI Key |
ZFUAQQCARWPSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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